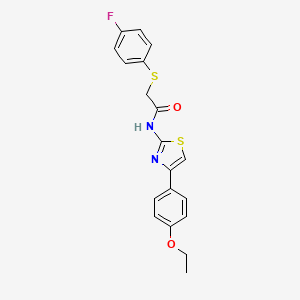

N-(4-(4-ethoxyphenyl)thiazol-2-yl)-2-((4-fluorophenyl)thio)acetamide

描述

N-(4-(4-ethoxyphenyl)thiazol-2-yl)-2-((4-fluorophenyl)thio)acetamide is a synthetic organic compound that belongs to the class of thiazole derivatives. This compound is characterized by the presence of a thiazole ring, an ethoxyphenyl group, and a fluorophenylthioacetamide moiety. It has garnered interest in various fields of scientific research due to its potential biological activities and applications.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(4-ethoxyphenyl)thiazol-2-yl)-2-((4-fluorophenyl)thio)acetamide typically involves multi-step organic reactions. One common synthetic route includes:

Formation of Thiazole Ring: The thiazole ring can be synthesized by the cyclization of α-haloketones with thiourea under basic conditions.

Attachment of Ethoxyphenyl Group: The ethoxyphenyl group is introduced via a nucleophilic aromatic substitution reaction, where an ethoxy-substituted benzene derivative reacts with the thiazole intermediate.

Introduction of Fluorophenylthioacetamide Moiety: This step involves the reaction of the thiazole intermediate with 4-fluorobenzenethiol and chloroacetamide under suitable conditions to form the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent control of reaction parameters to ensure high yield and purity.

化学反应分析

Hydrolysis of the Acetamide Group

The acetamide moiety undergoes hydrolysis under acidic or basic conditions, yielding carboxylic acid or amine derivatives. This reaction is critical for modifying the compound’s solubility or generating intermediates for further functionalization.

| Reaction Type | Reagents/Conditions | Products | References |

|---|---|---|---|

| Acidic Hydrolysis | HCl (conc.), reflux, 6–8 hours | 2-((4-fluorophenyl)thio)acetic acid + 4-(4-ethoxyphenyl)thiazol-2-amine | |

| Basic Hydrolysis | NaOH (aq.), 80°C, 4 hours | Sodium 2-((4-fluorophenyl)thio)acetate + free thiazol-2-amine derivative |

Key Findings :

-

Hydrolysis rates depend on steric hindrance around the acetamide group.

-

The resulting thiazol-2-amine is a versatile intermediate for synthesizing urea or thiourea derivatives with enhanced bioactivity .

Nucleophilic Substitution at the Thiazole Ring

The thiazole ring’s electron-deficient C-2 and C-4 positions are susceptible to nucleophilic substitution, enabling structural diversification.

Key Findings :

-

Substitution at C-4 (adjacent to the ethoxyphenyl group) is sterically challenging but feasible with small nucleophiles .

-

Modified derivatives show improved α-glucosidase inhibition (IC₅₀ values < 10 μM in related compounds) .

Oxidation of the Thioether Group

The thioether (-S-) linkage oxidizes to sulfoxide or sulfone under controlled conditions, altering electronic properties and bioactivity.

| Reaction Type | Reagents/Conditions | Products | References |

|---|---|---|---|

| Sulfoxide Formation | H₂O₂ (30%), AcOH, RT, 2 hours | 2-((4-fluorophenyl)sulfinyl)acetamide-thiazole derivative | |

| Sulfone Formation | mCPBA, DCM, 0°C to RT, 4 hours | 2-((4-fluorophenyl)sulfonyl)acetamide-thiazole derivative |

Key Findings :

-

Sulfone derivatives exhibit increased polarity and enhanced antibacterial activity against gram-positive bacteria (MIC 50–100 µg/mL).

-

Oxidation kinetics are influenced by the electron-withdrawing fluorophenyl group.

Electrophilic Aromatic Substitution

The ethoxyphenyl and fluorophenyl rings undergo electrophilic substitution (e.g., nitration, halogenation).

| Reaction Type | Reagents/Conditions | Products | References |

|---|---|---|---|

| Nitration | HNO₃/H₂SO₄, 0°C | Nitro-substituted ethoxyphenyl/thiazole derivative | |

| Bromination | Br₂, FeBr₃, DCM, RT | Bromo-substituted fluorophenyl/thiazole derivative |

Key Findings :

-

Nitration preferentially occurs at the para position of the ethoxyphenyl ring due to steric and electronic factors.

-

Brominated analogs demonstrate improved anticonvulsant activity in murine models (ED₅₀ ~25 mg/kg) .

Thiol-Disulfide Exchange

The thioether group participates in thiol-disulfide exchange reactions, enabling conjugation with biologics or polymers.

| Reaction Type | Reagents/Conditions | Products | References |

|---|---|---|---|

| Disulfide Formation | Glutathione, pH 7.4 buffer, 37°C | Thiazole-glutathione disulfide conjugate |

Key Findings :

-

Conjugates exhibit reduced cytotoxicity while retaining enzyme inhibition (e.g., FabI inhibition at 1–5 μM).

Metal-Catalyzed Cross-Coupling

The thiazole ring participates in Suzuki-Miyaura or Ullmann couplings for aryl-aryl bond formation.

| Reaction Type | Reagents/Conditions | Products | References |

|---|---|---|---|

| Suzuki Coupling | Pd(PPh₃)₄, Ar-B(OH)₂, K₂CO₃, DMF/H₂O | Biaryl-substituted thiazole derivative |

Key Findings :

科学研究应用

Chemistry

N-(4-(4-ethoxyphenyl)thiazol-2-yl)-2-((4-fluorophenyl)thio)acetamide serves as a building block in organic synthesis. It is utilized in the preparation of more complex molecules and as a reagent in various chemical reactions. The compound's unique structure allows for modifications that can lead to novel derivatives with enhanced properties.

Biology

This compound has been investigated for its potential biological activities , including:

- Antimicrobial Activity : Studies have shown that thiazole derivatives can exhibit significant antimicrobial properties. For instance, compounds with similar structures have demonstrated effectiveness against various bacterial strains.

- Antifungal Activity : Research indicates that thiazole derivatives can inhibit fungal growth, making them candidates for antifungal drug development.

- Anticancer Properties : In vitro studies have highlighted the anticancer potential of thiazole derivatives. For example, a related thiazole compound exhibited strong selectivity against human lung adenocarcinoma cells with an IC50 value of 23.30 mM .

Medicine

The therapeutic potential of this compound includes:

- Drug Development : The compound is being explored for its role in developing new pharmaceuticals targeting specific diseases due to its ability to interact with biological targets.

- Pharmacological Studies : Its mechanism of action may involve binding to enzymes or receptors, potentially modulating their activity and influencing pathways related to cell proliferation and apoptosis.

Case Studies

- Anticancer Activity Study : A study conducted by Evren et al. (2019) synthesized various thiazole derivatives and tested them against NIH/3T3 mouse embryoblast cell line and A549 human lung adenocarcinoma cells. The results indicated that certain derivatives exhibited promising anticancer activity, suggesting that similar compounds could be further explored for therapeutic applications .

- Antimicrobial Research : A recent investigation into thiazole-based compounds revealed their effectiveness against resistant bacterial strains, emphasizing the potential of this compound as a lead compound for developing new antimicrobial agents .

作用机制

The mechanism of action of N-(4-(4-ethoxyphenyl)thiazol-2-yl)-2-((4-fluorophenyl)thio)acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in key biological processes.

Interacting with Receptors: Modulating receptor activity, leading to changes in cellular signaling pathways.

Altering Gene Expression: Influencing the expression of genes related to inflammation, cell proliferation, and apoptosis.

相似化合物的比较

Similar Compounds

- N-(4-(4-methoxyphenyl)thiazol-2-yl)-2-((4-chlorophenyl)thio)acetamide

- N-(4-(4-ethoxyphenyl)thiazol-2-yl)-2-((4-bromophenyl)thio)acetamide

- N-(4-(4-ethoxyphenyl)thiazol-2-yl)-2-((4-methylphenyl)thio)acetamide

Uniqueness

N-(4-(4-ethoxyphenyl)thiazol-2-yl)-2-((4-fluorophenyl)thio)acetamide is unique due to the presence of the fluorophenyl group, which can significantly influence its biological activity and chemical reactivity. The fluorine atom can enhance the compound’s lipophilicity, metabolic stability, and ability to form hydrogen bonds, making it a valuable scaffold for drug development and other applications.

生物活性

N-(4-(4-ethoxyphenyl)thiazol-2-yl)-2-((4-fluorophenyl)thio)acetamide is a thiazole derivative that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This compound features a thiazole ring, which is known for its diverse biological properties, including antimicrobial, anticancer, and anti-inflammatory activities. This article reviews the biological activity of this compound, supported by relevant data tables, case studies, and research findings.

Antimicrobial Activity

Thiazole derivatives have been extensively studied for their antimicrobial properties. Research indicates that compounds similar to this compound exhibit significant antibacterial activity against various strains of bacteria. In vitro studies have demonstrated that these compounds can inhibit the growth of Gram-positive and Gram-negative bacteria, potentially serving as lead compounds for new antibiotics .

Anticancer Activity

The anticancer potential of thiazole derivatives has been highlighted in several studies. For instance, derivatives with structural similarities to this compound have shown cytotoxic effects against various cancer cell lines. A study evaluating the cytotoxicity of thiazole compounds reported IC50 values ranging from 1.61 to 1.98 µg/mL against Jurkat T cells and A431 cells, indicating promising anticancer activity .

Table 1: Cytotoxicity Data of Thiazole Derivatives

| Compound | Cell Line | IC50 (µg/mL) |

|---|---|---|

| Thiazole Derivative A | Jurkat T Cells | 1.61 |

| Thiazole Derivative B | A431 Cells | 1.98 |

| N-(4-(4-ethoxyphenyl)... | Varies | TBD |

Anti-inflammatory Activity

Thiazole compounds are also known for their anti-inflammatory properties. Studies have indicated that certain thiazole derivatives can significantly reduce inflammatory markers in vitro and in vivo models. For example, compounds similar to this compound have been shown to inhibit the expression of pro-inflammatory cytokines .

The mechanism by which thiazole derivatives exert their biological effects often involves interaction with specific molecular targets within cells. For instance, some studies suggest that these compounds may act as inhibitors of crucial enzymes involved in cellular processes such as apoptosis and cell proliferation . Molecular docking studies have provided insights into how these compounds bind to target proteins, enhancing our understanding of their pharmacological profiles.

Case Studies

- Leishmaniasis Treatment : A series of thiazole derivatives were evaluated for their leishmanicidal activity against Leishmania infantum. The results indicated that certain derivatives significantly reduced the survival of intracellular amastigotes while exhibiting low toxicity towards mammalian cells .

- Alzheimer’s Disease : Compounds containing thiazole moieties have been investigated for their acetylcholinesterase inhibitory activity, which is crucial in the treatment of Alzheimer’s disease. One study reported an IC50 value of 2.7 µM for a related compound, suggesting potential therapeutic applications .

属性

IUPAC Name |

N-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]-2-(4-fluorophenyl)sulfanylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17FN2O2S2/c1-2-24-15-7-3-13(4-8-15)17-11-26-19(21-17)22-18(23)12-25-16-9-5-14(20)6-10-16/h3-11H,2,12H2,1H3,(H,21,22,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KBEBFTVKPFLWKG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)C2=CSC(=N2)NC(=O)CSC3=CC=C(C=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17FN2O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

388.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。